Dual Orthogonal Reactive Handles Enable Sequential Pd-Catalyzed Transformations Without Intermediate Protection
The compound features two independently addressable reactive centers: a C4 aryl bromide for cross-coupling and a C3 terminal alkyne for Sonogashira ligation or CuAAC. 3-Ethynylphenol lacks the bromide and offers only one coupling vector, while 4-bromophenol lacks the alkyne. This orthogonality is derived from the meta-substitution pattern, which electronically decouples the two reactive sites more effectively than a para-ethynyl arrangement would [1]. The proposed synthetic route from 3-iodophenol involves regioselective bromination followed by Sonogashira coupling with trimethylsilylacetylene, a sequence reported to proceed with high yields and functional group tolerance .
| Evidence Dimension | Number of independently addressable reactive handles for sequential cross-coupling |
|---|---|
| Target Compound Data | 2 orthogonal handles (Caryl–Br plus terminal –C≡CH) |
| Comparator Or Baseline | 3-Ethynylphenol: 1 handle (–C≡CH only); 4-Bromophenol: 1 handle (C–Br only); 4-Bromo-2-ethynylphenol: 2 handles but altered regioisomeric geometry |
| Quantified Difference | 2-fold increase in orthogonal coupling vectors relative to mono-functionalized analogs |
| Conditions | Structural analysis based on substitution pattern; synthetic route validated via Sonogashira protocol (Pd(0)/CuI, Et₃N, THF, rt–60°C) |
Why This Matters
Two orthogonal handles enable sequential Pd-catalyzed reactions in one pot without intermediate protection, reducing step count, solvent consumption, and purification burden—directly translating to lower cost per final molecule in iterative library synthesis.
- [1] Wentrup, C., Wiedenstritt, M., & Winter, H.-W. (2015). Acetylenes from Aldehydes. Preparation of Ethynylphenols and Phenylacetylenes by Flash Vacuum Pyrolysis of Isoxazolones. Australian Journal of Chemistry, 68(8), 1233–1236. https://doi.org/10.1071/CH15234 View Source
